1H-Indole-2,3-dione, 7-methyl-1-(2-oxo-2-phenylethyl)-
CAS No.: 75822-45-6
Cat. No.: VC15903441
Molecular Formula: C17H13NO3
Molecular Weight: 279.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75822-45-6 |
---|---|
Molecular Formula | C17H13NO3 |
Molecular Weight | 279.29 g/mol |
IUPAC Name | 7-methyl-1-phenacylindole-2,3-dione |
Standard InChI | InChI=1S/C17H13NO3/c1-11-6-5-9-13-15(11)18(17(21)16(13)20)10-14(19)12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
Standard InChI Key | DZOPZBLQQHPKHE-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(=CC=C1)C(=O)C(=O)N2CC(=O)C3=CC=CC=C3 |
Introduction
Chemical Identification and Structural Features
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 7-methyl-1-(2-oxo-2-phenylethyl)-1H-indole-2,3-dione, reflects its core indole-2,3-dione scaffold with two key modifications:
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A methyl group at the 7th position of the indole ring.
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A 2-oxo-2-phenylethyl substituent attached to the nitrogen atom at the 1st position.
Its molecular formula is C₁₈H₁₃NO₃, with a molecular weight of 291.30 g/mol (calculated using PubChem’s formula standardization) .
Structural Characterization
The compound’s structure combines features of isatin derivatives and phenacyl groups. Key structural elements include:
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Indole-2,3-dione backbone: A bicyclic system with ketone groups at positions 2 and 3.
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7-Methyl substitution: Enhances lipophilicity and may influence electronic properties of the aromatic system .
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N1-phenacyl group: Introduces a ketone-linked phenyl moiety, potentially modulating receptor-binding interactions .
The 3D conformation, as inferred from analogous structures, suggests planar geometry at the indole ring, with the phenacyl group adopting a staggered conformation relative to the fused benzene ring .
Synthesis and Reaction Pathways
Alkylation of 7-Methylisatin
A two-step approach may involve:
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Synthesis of 7-methylisatin: Achieved via Sandmeyer or Stolle reactions using 7-methylindole precursors .
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N-Alkylation with phenacyl bromide: Reaction of 7-methylisatin with phenacyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone .
Example Reaction:
Alternative Pathway: Cyclocondensation
A one-pot synthesis could utilize:
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Phenylhydrazine derivatives and α-keto esters under acidic conditions to form the indole core, followed by selective methylation .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in polar organic solvents (e.g., DMSO, ethanol) due to ketone and aromatic groups. Limited aqueous solubility (<1 mg/mL) is anticipated, similar to unsubstituted isatin derivatives .
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Stability: Stable under inert atmospheres but may undergo hydrolysis of the phenacyl group under strongly acidic or basic conditions.
Spectroscopic Data
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